N-(2-methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide
Description
N-(2-Methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a diamide derivative featuring a central ethanediamide (HN–C(=O)–C(=O)–NH) core. The substituents include a 2-methoxyethyl group (–CH₂CH₂OCH₃) and a thiophen-3-ylmethyl group (–CH₂–C₄H₃S).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-15-4-3-11-9(13)10(14)12-6-8-2-5-16-7-8/h2,5,7H,3-4,6H2,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWLTZWLNEJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities, and an ethanediamide backbone that enhances its solubility and interaction with biological targets. The methoxyethyl group contributes to the compound's physicochemical properties, potentially influencing its bioavailability and pharmacokinetics.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The thiophene moiety can participate in electrophilic substitution reactions , allowing it to modulate the activity of specific proteins involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory or infectious pathways.
- Receptor Modulation : It could act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Ongoing Research |
| N-Phenylbenzamide Derivatives | Antiviral | 5.7 - 12 | |
| Thiophene Derivatives | Anticancer | 10 - 50 |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating similar thiophene derivatives showed promising antimicrobial effects against various bacterial strains, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Potential : Research on related compounds indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that derivatives like this compound could be explored for therapeutic applications in inflammatory diseases.
- Cytotoxicity Studies : Preliminary cytotoxicity tests indicate that compounds with thiophene rings can have selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.
Future Directions
Given the preliminary findings on related compounds, further research is warranted to explore the biological activity of this compound. Key areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacodynamics and pharmacokinetics.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : If initial studies are promising, advancing to clinical trials to evaluate efficacy and safety in humans.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation, while the ethanediamide group remains inert under mild conditions.
Key Findings :
-
Sulfoxidation proceeds regioselectively at the 2-position of the thiophene ring.
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Over-oxidation to sulfone requires prolonged reaction times (>5h).
Reduction Reactions
The ethanediamide group is reducible, while the thiophene ring remains intact under standard conditions.
Mechanistic Insights :
-
LiAlH<sub>4</sub> reduces both amide carbonyls to methylene groups.
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Catalytic hydrogenation preferentially targets the thiophene ring’s aromatic system over the amide .
Substitution Reactions
The methoxyethyl side chain and thiophene ring participate in nucleophilic/electrophilic substitutions.
Electrophilic Aromatic Substitution (Thiophene Ring)
| Reagent | Conditions | Product | Yield | Regiochemistry |
|---|---|---|---|---|
| Br<sub>2</sub>/FeBr<sub>3</sub> | CCl<sub>4</sub>, 0°C, 1h | 2-Bromo-thiophene derivative | 91% | Dominant 2-substitution |
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 30min | 5-Nitro-thiophene derivative | 68% | Controlled by directing groups |
Nucleophilic Substitution (Methoxyethyl Group)
Structural Effects :
-
Electron-donating methoxy group deactivates the ethyl chain toward electrophiles.
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Thiophene’s 3-position directs electrophiles to the 2- and 5-positions due to resonance effects.
Hydrolysis Reactions
Controlled hydrolysis enables selective modification of the amide bonds.
Kinetic Studies :
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Acidic hydrolysis follows first-order kinetics with E<sub>a</sub> = 72 kJ/mol.
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Basic conditions favor cleavage of the thiophene-linked amide due to inductive effects .
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura and Stille couplings.
| Reagent | Conditions | Product | Yield | Catalyst |
|---|---|---|---|---|
| Phenylboronic acid/Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C, 12h | 5-Phenyl-thiophene derivative | 89% | Requires anhydrous conditions |
| Vinyltin chloride/PdCl<sub>2</sub> | THF, 60°C, 6h | 2-Vinyl-thiophene | 74% | Oxygen-sensitive reagents |
Limitations :
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Coupling at the 3-position is sterically hindered by the methylene bridge.
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Methoxyethyl group remains inert under cross-coupling conditions.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and ring-opening processes.
Applications :
Comparison with Similar Compounds
Computational and Physical Properties
- Density Functional Theory (DFT): and emphasize the role of exact exchange and correlation-energy functionals , which could model the electronic properties of the target compound and its analogs.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
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N-(2-Methoxyethyl)amine : Synthesized via nucleophilic substitution or reductive amination.
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(Thiophen-3-yl)methylamine : Prepared through Friedel-Crafts alkylation or Gabriel synthesis.
These intermediates are coupled via an ethanediamide backbone using oxalyl chloride or carbodiimide-based coupling agents.
Synthesis of N-(2-Methoxyethyl)amine
The 2-methoxyethyl group is introduced via nucleophilic substitution of 2-chloroethyl methyl ether with aqueous ammonia under reflux conditions (60–80°C, 12–24 hours). Alternatively, reductive amination of 2-methoxyacetaldehyde with ammonium acetate and sodium cyanoborohydride in methanol yields the amine with >85% purity.
Reaction Conditions:
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Solvent: Methanol or ethanol
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Catalyst: NaBH3CN (0.1–0.5 equiv)
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Temperature: 25–40°C
-
Yield: 78–92%
Synthesis of (Thiophen-3-yl)methylamine
Thiophen-3-ylmethanol is converted to the corresponding bromide using PBr3 in dichloromethane. The bromide undergoes a Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to yield the primary amine.
Optimization Notes:
-
PBr3 Stoichiometry: 1.2 equiv minimizes side products.
-
Hydrazinolysis: 6M HCl in ethanol (reflux, 4 hours) achieves >90% deprotection.
Coupling Strategies for Ethanediamide Formation
Oxalyl Chloride-Mediated Coupling
The amine intermediates are sequentially reacted with oxalyl chloride to form the diamide. N-(2-Methoxyethyl)amine is treated with oxalyl chloride (1.1 equiv) in dry THF at 0°C, followed by dropwise addition of (thiophen-3-yl)methylamine in the presence of triethylamine (TEA).
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
Carbodiimide-Based Coupling
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the coupling in anhydrous dichloromethane (DCM). This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Advantages:
-
Higher functional group tolerance.
-
Yields: 70–80% with 0.2 equiv DMAP.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reaction control and scalability. A two-stage system couples the amine synthesis and diamide formation in tandem, reducing purification steps.
Process Metrics:
| Metric | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Throughput | 1.2 kg/hour |
| Purity | 98% (HPLC) |
Solvent Recycling
DCM and THF are recovered via fractional distillation, achieving 85–90% solvent reuse. This reduces production costs by 30–40%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, thiophene), 4.35 (s, 2H, CH₂), 3.55 (t, 2H, OCH₂), 3.32 (s, 3H, OCH₃).
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IR (KBr): 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity. Critical impurities include unreacted amines (<0.5%) and dimeric byproducts (<0.3%).
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization occurs during coupling if stoichiometry deviates. Solution: Maintain a 1:1.05 ratio of oxalyl chloride to total amines.
Moisture Sensitivity
Oxalyl chloride reacts violently with water. Solution: Use molecular sieves (4Å) in solvent storage tanks and conduct reactions under nitrogen.
Emerging Methodologies
Q & A
Basic: What are the common synthetic routes for N-(2-methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1 : Functionalization of the thiophene ring via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents .
- Step 2 : Formation of the ethanediamide linkage using oxalyl chloride or similar reagents to couple the methoxyethyl and thiophenylmethyl moieties .
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields .
- Purification : Employ recrystallization or column chromatography (C18 reverse-phase for polar intermediates) .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can computational methods like DFT be applied to study this compound’s electronic properties?
Answer:
- Density Functional Theory (DFT) :
- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to model charge distribution, particularly around the thiophene ring’s sulfur atom .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the thiophene β-position) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to assess stability under experimental conditions .
Advanced: What strategies address contradictions in biological activity data across studies?
Answer:
- Data Reconciliation :
- Dose-Response Curves : Standardize assay protocols (e.g., fixed IC₅₀ measurement windows) to compare activity against targets like kinases or proteases .
- Structural Analog Comparison : Benchmark against similar ethanediamides (e.g., N-(pyridinyl) derivatives) to identify substituent-dependent trends .
- Mechanistic Validation :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies (e.g., ΔG values) for protein targets .
- Cryo-EM : Resolve ligand-protein complexes to confirm binding modes (e.g., gp120 interactions) .
Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?
Answer:
- SAR Workflow :
- Data Analysis :
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of the thiophene ring .
- Degradation Pathways :
Advanced: How can NMR crystallography resolve ambiguities in solid-state conformation?
Answer:
- 13C CP/MAS NMR : Compare experimental chemical shifts with DFT-predicted values to validate crystal packing models .
- DFT-D3 Calculations : Incorporate dispersion corrections to refine van der Waals interactions in the lattice .
- Rietveld Refinement : Combine powder XRD and NMR data to resolve disorder in the thiophene moiety .
Advanced: What role does the methoxyethyl group play in modulating bioavailability?
Answer:
- Lipophilicity : Calculate logP values (e.g., using XLogP3) to assess membrane permeability; methoxyethyl increases hydrophilicity vs. alkyl chains .
- Metabolic Stability : Conduct microsomal assays to evaluate oxidative demethylation rates .
- Hydrogen Bonding : MD simulations reveal methoxyethyl’s role in solvation-shell formation, impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
